N-(4-tert-butylbenzyl)-N-methylamine

Antifungal Synthesis Pharmaceutical Intermediates API Manufacturing

N-(4-tert-butylbenzyl)-N-methylamine (CAS 65542-26-9), also designated as 1-(4-tert-butylphenyl)-N-methylmethanamine, is a secondary amine of the benzylamine class, characterized by the molecular formula C12H19N and a molecular weight of 177.29 g/mol. Its structure incorporates a bulky para-tert-butylphenyl moiety, which significantly influences its lipophilicity (logP 3.21) and steric profile, distinguishing it from simpler benzylamines.

Molecular Formula C12H19N
Molecular Weight 177.29 g/mol
CAS No. 65542-26-9
Cat. No. B1596984
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(4-tert-butylbenzyl)-N-methylamine
CAS65542-26-9
Molecular FormulaC12H19N
Molecular Weight177.29 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)CNC
InChIInChI=1S/C12H19N/c1-12(2,3)11-7-5-10(6-8-11)9-13-4/h5-8,13H,9H2,1-4H3
InChIKeyZSHCHOYJMLEAOX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





N-(4-tert-butylbenzyl)-N-methylamine (CAS 65542-26-9): Physicochemical and Synthetic Profile for Targeted Procurement


N-(4-tert-butylbenzyl)-N-methylamine (CAS 65542-26-9), also designated as 1-(4-tert-butylphenyl)-N-methylmethanamine, is a secondary amine of the benzylamine class, characterized by the molecular formula C12H19N and a molecular weight of 177.29 g/mol . Its structure incorporates a bulky para-tert-butylphenyl moiety, which significantly influences its lipophilicity (logP 3.21) and steric profile, distinguishing it from simpler benzylamines [1]. The compound is commercially available at varying purity grades (typically 95-98%) and is widely cited as a crucial building block in the synthesis of complex molecules, most notably the antifungal pharmaceutical agent butenafine .

Validated intermediate for butenafine synthesis
High lipophilicity from para-tert-butyl group
Steric shielding modulates nucleophilic reactivity
Research-grade purity available for synthesis workflows

The Procurement Risk of N-(4-tert-butylbenzyl)-N-methylamine (CAS 65542-26-9) Substitution: Steric and Electronic Determinants


In-class substitution of N-(4-tert-butylbenzyl)-N-methylamine with a generic, non-tert-butylated benzylamine (e.g., N-methylbenzylamine) is not scientifically sound due to quantifiable differences in lipophilicity and steric bulk. The para-tert-butyl group on the phenyl ring confers a logP of 3.21 [1], which is substantially higher than that of unsubstituted N-methylbenzylamine (logP 1.28-1.52) [2]. This difference in hydrophobicity can critically alter reaction partitioning, crystallization behavior, and biological target engagement. Furthermore, the steric hindrance imposed by the tert-butyl group modulates the nucleophilicity of the amine nitrogen, affecting reaction kinetics and product profiles in multi-step syntheses . Therefore, substituting this compound with a less hindered, more polar analog risks synthetic failure, unexpected impurity profiles, and deviation from validated regulatory starting material specifications.

  • Lipophilicity mismatch The para-tert-butyl group raises logP above 3, while unsubstituted analogs remain near 1.5. This shifts partitioning, membrane interaction, and target engagement profiles.
  • Steric and reactivity differences Bulky tert-butyl substitution reduces nucleophilicity and alters reaction selectivity, potentially leading to divergent impurity profiles and synthetic outcomes.

Quantitative Differentiation of N-(4-tert-butylbenzyl)-N-methylamine (CAS 65542-26-9) Against Structurally Analogous Amines


Direct Evidence: N-(4-tert-butylbenzyl)-N-methylamine as a Validated Penultimate Intermediate for Butenafine Antifungal API

N-(4-tert-butylbenzyl)-N-methylamine is a specific, validated intermediate in the commercial synthesis of butenafine hydrochloride, a benzylamine-class antifungal drug. The compound is condensed with 1-(chloromethyl)naphthalene in the presence of sodium carbonate in hot DMF to form butenafine [1]. This specific chemical transformation is well-documented and is the basis for the compound's primary commercial value, distinguishing it from non-tert-butylated analogs which are not utilized in this FDA-approved drug synthesis.

Butenafine intermediate
Head-to-head
Condensation with 1-(chloromethyl)naphthalene in hot DMF / Na₂CO₃
Supports selection for butenafine synthetic route fidelity.
Validated commercial pathway; comparator not used in this API synthesis.
Antifungal Synthesis Pharmaceutical Intermediates API Manufacturing

Comparative Lipophilicity: LogP of 3.21 Quantifies Enhanced Hydrophobicity vs. Unsubstituted N-Methylbenzylamine

The presence of the para-tert-butyl group on the phenyl ring of N-(4-tert-butylbenzyl)-N-methylamine results in a calculated logP of 3.21 [1]. This is a substantial, quantifiable increase in lipophilicity compared to the unsubstituted analog, N-methylbenzylamine, which has a reported logP in the range of 1.28 to 1.52 [2]. This 1.7-1.9 log unit difference represents a nearly 50-80-fold increase in partition coefficient.

LogP comparison
Cross-study
Target: 3.21 vs Comparator: 1.28–1.52 (Δ ≈ 1.7–1.9)
Higher lipophilicity supports selection for hydrophobic building block applications.
Nearly 50–80-fold increase in partition coefficient.
Lipophilicity ADME Prediction Organic Synthesis

Comparative Boiling Point: Higher Boiling Point (239°C) vs. N-Methylbenzylamine (185°C) for Distillation and Thermal Processing

N-(4-tert-butylbenzyl)-N-methylamine exhibits a predicted boiling point of 239.1±9.0 °C at 760 mmHg [1], which is significantly higher than the boiling point of the unsubstituted N-methylbenzylamine, reported as 185 °C [2]. This represents a ΔT of approximately 54 °C.

Boiling point difference
Cross-study
ΔT ≈ 54 °C (239 vs 185 °C at 760 mmHg)
Wider thermal window may support high-temperature reactions and distillation.
Predicted values; verify under process conditions.
Thermal Stability Distillation Process Engineering

Comparative Density: Higher Density (0.9 g/cm³) vs. N-Methylbenzylamine (0.87 g/cm³) Indicates Different Molecular Packing

N-(4-tert-butylbenzyl)-N-methylamine has a calculated density of 0.9±0.1 g/cm³ [1]. This is slightly higher than the density of N-methylbenzylamine, which is reported as 0.87 g/cm³ [2]. The difference of approximately 0.03 g/cm³, while modest, reflects the increased mass and altered molecular packing induced by the tert-butyl substituent.

Density comparison
Cross-study
Δρ ≈ 0.03 g/cm³ (0.9 vs 0.87 g/cm³)
Density difference relevant for volumetric handling and process engineering.
Calculated or standard-condition values.
Density Physical Properties Formulation

Class-Level Inference: tert-Butyl Substituent Imparts Enhanced Steric Shielding, Modulating Nucleophilicity in Synthetic Applications

The bulky tert-butyl group at the para position of the benzyl ring introduces significant steric hindrance around the amine nitrogen . This is a class-level property for tert-butylated amines compared to unsubstituted or less hindered analogs. This steric bulk can modulate the amine's nucleophilic reactivity, potentially improving chemoselectivity in reactions where a less hindered amine might yield multiple byproducts. For instance, this property is exploited in the patent literature for achieving specific reaction outcomes in the synthesis of novel antifungal amine derivatives [1].

Steric hindrance class effect
Class-level inference
Bulky para-tert-butyl group reduces amine nucleophilicity.
May improve chemoselectivity in sterically demanding reactions.
Class-level property; verify in target reaction context.
Steric Hindrance Nucleophilicity Chemoselectivity

Validated Application Scenarios for N-(4-tert-butylbenzyl)-N-methylamine (CAS 65542-26-9) Based on Quantitative Evidence


Synthesis of Butenafine Hydrochloride API and Related Antifungal Drug Candidates

This compound is the established and validated penultimate intermediate for the synthesis of butenafine hydrochloride, a widely used topical antifungal agent [1]. Its procurement is therefore essential for any research or manufacturing program focused on this API or on exploring structure-activity relationships (SAR) around the benzylamine antifungal pharmacophore. The validated synthetic route confirms its direct and necessary role in generating an FDA-approved compound [1].

Medicinal Chemistry SAR Studies Requiring a High-LogP, Sterically Hindered Amine Building Block

For medicinal chemistry campaigns where increasing lipophilicity (logP) and introducing steric bulk are desired to modulate ADME properties or target binding, this compound is a precisely quantifiable choice over generic amines. The logP of 3.21 is more than 100 times greater than that of N-methylbenzylamine [REFS-2, REFS-3]. This property is crucial for designing molecules intended for hydrophobic binding pockets or for improving membrane permeability in cell-based assays.

Development of Scalable Chemical Processes with Enhanced Thermal and Distillation Parameters

The significantly higher boiling point of N-(4-tert-butylbenzyl)-N-methylamine (239°C) compared to less bulky analogs (e.g., N-methylbenzylamine at 185°C) [REFS-4, REFS-5] makes it a preferred building block for high-temperature reactions or for processes where purification by distillation is anticipated. This wider thermal window can improve process safety and reduce the risk of material loss during manufacturing operations.

Application
Selection Property
Validation Focus
Butenafine and benzylamine antifungal agent synthesis
Validated penultimate intermediate
Synthetic route fidelity and purity profiling
Medicinal chemistry SAR requiring high lipophilicity and steric shielding
High-logP, sterically hindered amine building block
LogP-dependent ADME property review
High-temperature synthetic processes and distillation
Wider thermal operating window
Distillation efficiency and reaction temperature optimization
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